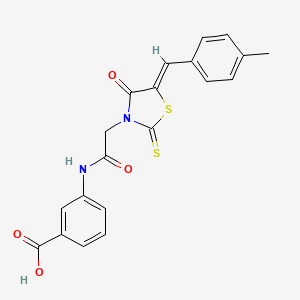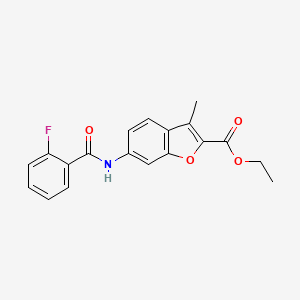![molecular formula C25H21BrN2O5 B2404561 2-(6-吗啉-1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)乙基2-溴苯甲酸酯 CAS No. 361159-11-7](/img/structure/B2404561.png)
2-(6-吗啉-1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)乙基2-溴苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group that was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular formula of this compound is C16H13NO4 . Unfortunately, the specific structural details are not available in the retrieved sources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .Physical And Chemical Properties Analysis
The molecular weight of this compound is 283.28 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified in the retrieved sources .科学研究应用
Chemosensor Systems
The compound is used in the development of new chemosensor systems. Derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . These compounds exhibit high chemosensor selectivity in the determination of anions .
Asymmetric Azaacenes
The compound has been used in the synthesis of asymmetric azaacenes. Three novel benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes, BQD-TZ, BQD-AP and BQD-PA, with different end groups of 1,2,5-thiadiazole, acenaphthylene and phenanthrene have been designed and synthesized . These molecules have high electron affinity values .
Proteomics Research
The compound is used in proteomics research . However, the specific applications in this field are not detailed in the source.
Ligand Binding
The compound has been studied for its ligand binding properties. It has shown an EC50 value of 5.89E+3nM in one study , and an IC50 value of 1.51E+3nM in another . These values indicate the compound’s potential as a ligand in biochemical research.
Organic Electronic Devices
The compound has potential applications in organic electronic devices. It has been studied for its electron-accepting properties, which are important for the development of n-type semiconductors .
Sensor Systems
The compound is used in the development of sensor systems. It has been studied for its potential as a component in ionochromic sensors .
未来方向
The future directions for this compound could involve further investigation into its chemosensor properties, as some compounds in the same series have shown high selectivity in the determination of anions . Additionally, further functionalization of the free amino groups could lead to the synthesis of new derivatives with potential applications.
作用机制
Target of Action
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensor systems . These systems are designed to interact with specific ions or molecules, suggesting that the compound may have a similar target interaction profile.
Mode of Action
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series exhibit their effects through a mechanism known as the pet (photoinduced electron transfer) effect . This involves the transfer of an electron from the compound to its target upon exposure to light, leading to a change in the properties of both the compound and the target .
Biochemical Pathways
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series can affect the fluorescence properties of various cations . This suggests that the compound may interact with biochemical pathways involving these cations.
Pharmacokinetics
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been designed with triisopropylsilylethynyl groups to increase their solubility and crystallinity . This suggests that the compound may have similar properties, which could impact its bioavailability.
Result of Action
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series can cause changes in the fluorescence properties of various cations . This suggests that the compound may have a similar effect, leading to changes in the optical properties of the target.
Action Environment
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series can exhibit different properties depending on the presence of light . This suggests that the compound may also be sensitive to environmental factors such as light exposure.
属性
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-bromobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O5/c26-20-7-2-1-4-16(20)25(31)33-15-12-28-23(29)18-6-3-5-17-21(27-10-13-32-14-11-27)9-8-19(22(17)18)24(28)30/h1-9H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYHYYLHZDGFRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

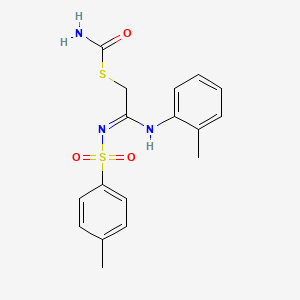
![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)
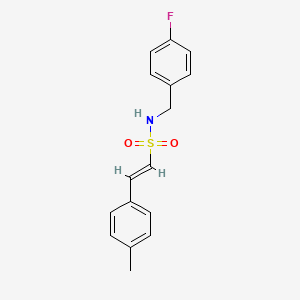

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)


![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)
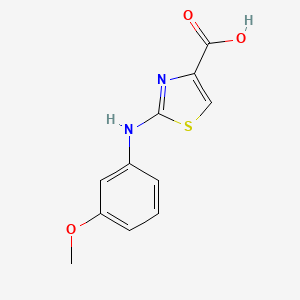
![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)
![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)
